Cas no 5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide)
5928-42-7 structure
Product Name:2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
N.o CAS:5928-42-7
MF:C18H20N2O2S
MW:328.428603172302
CID:1617182
PubChem ID:686679
Update Time:2025-10-30
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- acetamide, 2-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-N-phenyl-
- 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- CBMicro_037740
- Oprea1_129055
- STK120087
- 2-[(2-anilino-2-oxoethyl)sulfanyl]-N~1~-(2,4-dimethylphenyl)acetamide
- 2-(2-ANILINO-2-OXOETHYL)SULFANYL-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- AC1LEIDQ
- AGN-PC-0JUXT0
- AKOS001220547
- MolPort-000-578-440
- RDKYQXMHYGXNTG-UHFFFAOYSA-N
- 3,5,7-Trihydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- 3-Hydroxywogonin
- 8-Methoxygalangin
- 8-Hydroxygalangin 8-methyl ether
- SR-01000536416-1
- EU-0086371
- Z27782044
- 5928-42-7
- BIM-0037562.P001
- N-(2,4-DIMETHYLPHENYL)-2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}ACETAMIDE
- AG-205/05852034
- DTXSID00350714
- SR-01000536416
-
- Inchi: 1S/C18H20N2O2S/c1-13-8-9-16(14(2)10-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
- Chave InChI: RDKYQXMHYGXNTG-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1)=O)CC(NC1C=CC(C)=CC=1C)=O
Propriedades Computadas
- Massa Exacta: 328.1247
- Massa monoisotópica: 328.124549
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 397
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 83.5
Propriedades Experimentais
- Densidade: 1.248
- Ponto de ebulição: 570.7°C at 760 mmHg
- Ponto de Flash: 299°C
- Índice de Refracção: 1.656
- PSA: 58.2
- Pressão de vapor: 0.0±1.6 mmHg at 25°C
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-24 | ||
| TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
| TargetMol Chemicals | TN5518-1 ml * 10 mm |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN5518-5 mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN5518-1 mL * 10 mM (in DMSO) |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN5518-5mg |
3,5,7-Trihydroxy-8-methoxyflavone |
5928-42-7 | 5mg |
¥ 3230 | 2024-07-20 |
2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Literatura Relacionada
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
5928-42-7 (2-[(2-Anilino-2-oxoethyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel